

1H and 13C NMR Analysis of tert-Butyl Isopropyl Ether: A Comparative Guide

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Compound of Interest

Compound Name: *tert-Butyl isopropyl ether*

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In the realm of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for the elucidation of molecular structures. This guide provides a comparative analysis of the 1H and 13C NMR spectra of **tert-butyl isopropyl ether**, alongside two common alternatives, diethyl ether and diisopropyl ether. The data presented herein, supported by detailed experimental protocols, offers researchers, scientists, and drug development professionals a comprehensive resource for the identification and characterization of these aliphatic ethers.

Comparative NMR Data

The following table summarizes the 1H and 13C NMR chemical shifts (δ) in parts per million (ppm) for **tert-butyl isopropyl ether** and its alternatives. The data is referenced to a standard tetramethylsilane (TMS) signal at 0 ppm.

Compound	Structure	1H NMR Chemical Shifts (δ , ppm) and Splitting	13C NMR Chemical Shifts (δ , ppm)
tert-Butyl Isopropyl Ether	$(\text{CH}_3)_3\text{COCH}(\text{CH}_3)_2$	a: ~1.15 (s, 9H) b: ~3.60 (septet, 1H) c: ~1.10 (d, 6H)	a': ~27.5 b': ~72.5 c': ~63.0 d': ~22.5
Diethyl Ether	$\text{CH}_3\text{CH}_2\text{OCH}_2\text{CH}_3$	a: ~1.21 (t, 6H) b: ~3.48 (q, 4H)	a': ~15.4 b': ~65.9
Diisopropyl Ether	$(\text{CH}_3)_2\text{CHOCH}(\text{CH}_3)_2$	a: ~1.13 (d, 12H) b: ~3.68 (septet, 2H)	a': ~22.2 b': ~69.1

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration. s = singlet, d = doublet, t = triplet, q = quartet, septet = septet.

Experimental Protocols

A standardized protocol for the acquisition of 1H and 13C NMR spectra is crucial for obtaining high-quality, reproducible data.

Sample Preparation

- Sample Purity: Ensure the ether sample is of high purity to avoid interference from contaminants.
- Solvent Selection: Choose a suitable deuterated solvent that dissolves the ether and has a minimal signal overlap with the analyte. Chloroform-d (CDCl_3) is a common choice for non-polar to moderately polar compounds.
- Concentration: For 1H NMR, prepare a solution with a concentration of approximately 5-25 mg of the ether in 0.6-0.7 mL of the deuterated solvent. For the less sensitive 13C NMR, a higher concentration of 50-100 mg in the same volume of solvent is recommended.
- Homogenization: Thoroughly mix the sample to ensure a homogeneous solution.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

- Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

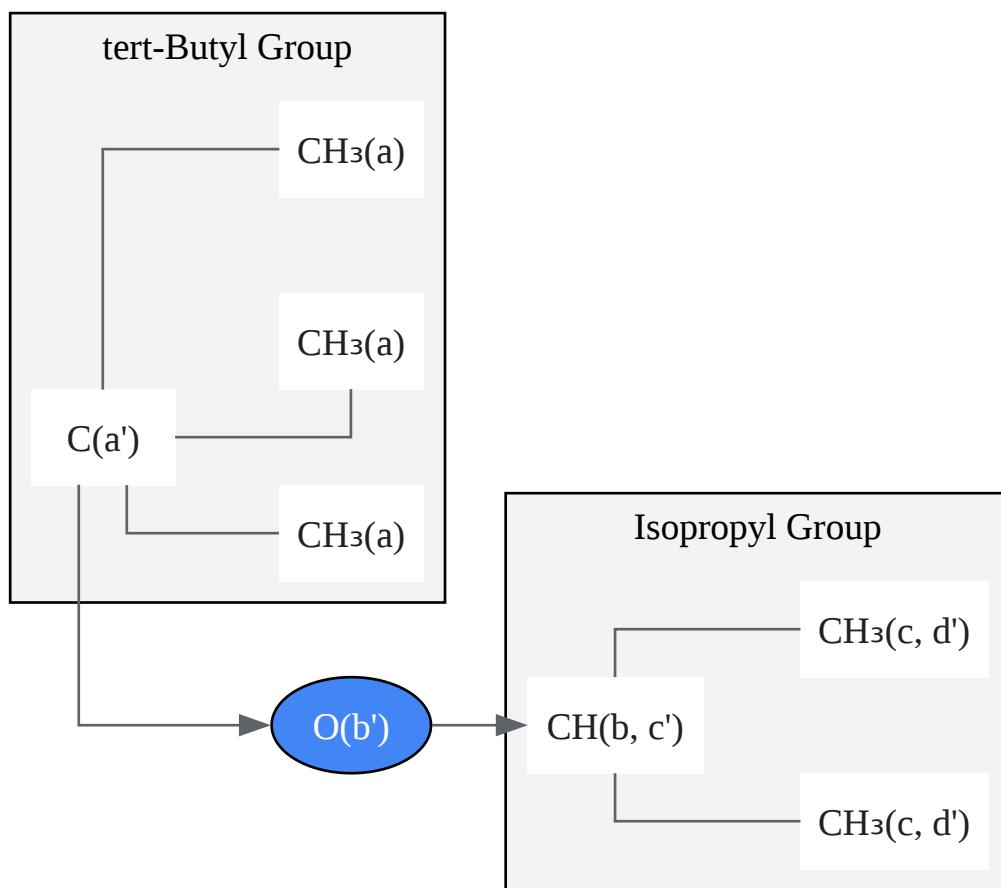
NMR Spectrometer Setup and Data Acquisition

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Tuning and Shimming: Tune the probe to the appropriate nucleus (^1H or ^{13}C) and shim the magnetic field to achieve optimal homogeneity and resolution.
- ^1H NMR Acquisition Parameters:
 - Pulse Angle: 90°
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16
- ^{13}C NMR Acquisition Parameters:
 - Pulse Angle: 30-45°
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 128-1024 (or more, depending on the sample concentration)
 - Decoupling: Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the spectrum.

- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

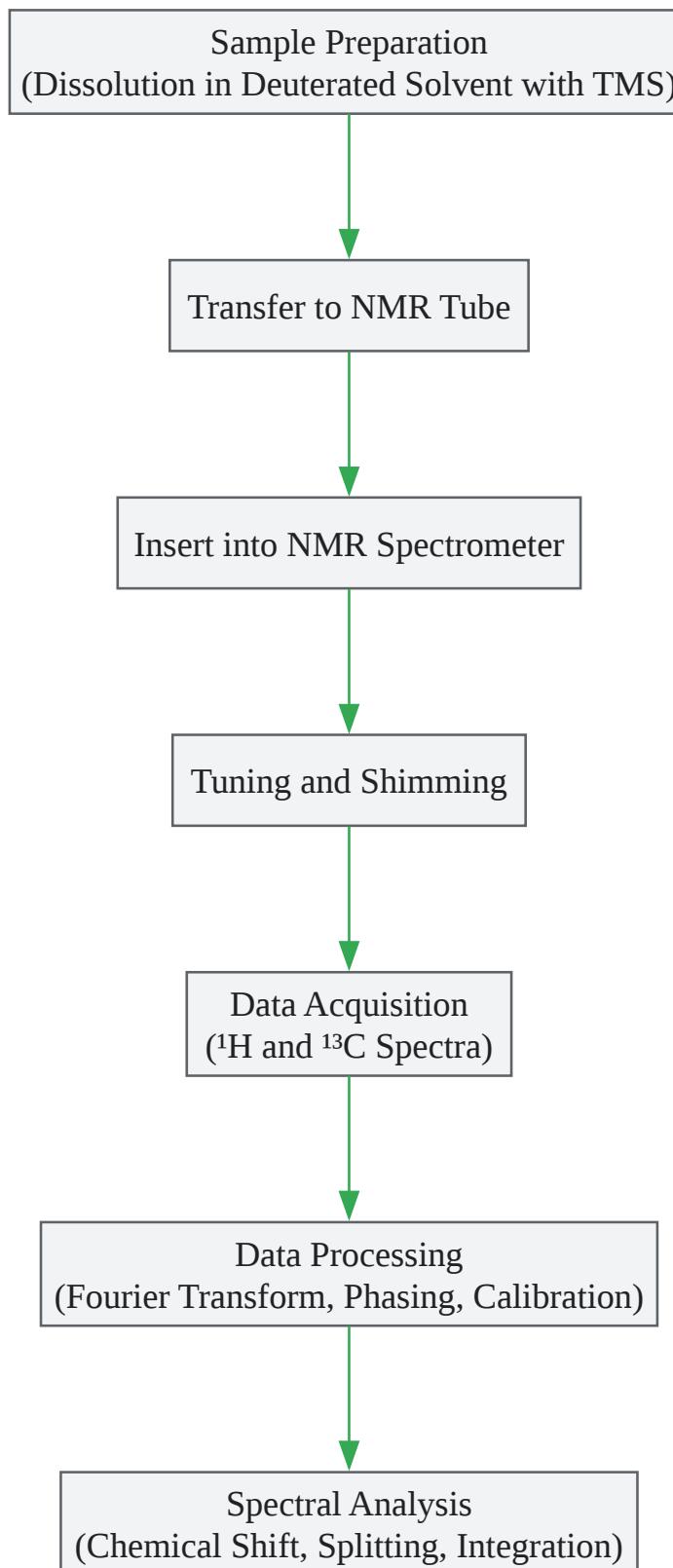
Visualizing Molecular Structure and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the structure of **tert-butyl isopropyl ether** with its NMR assignments and a general workflow for NMR analysis.



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Caption: Structure of **tert-Butyl Isopropyl Ether** with ^1H and ^{13}C NMR assignments.

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Caption: General experimental workflow for NMR analysis.

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